3-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyrazole ring. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and electrophiles for addition reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-1-(trifluoromethyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
3-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 3-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole lies in the combination of its bromomethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C5H4BrF3N2 |
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Molecular Weight |
229.00 g/mol |
IUPAC Name |
3-(bromomethyl)-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C5H4BrF3N2/c6-3-4-1-2-11(10-4)5(7,8)9/h1-2H,3H2 |
InChI Key |
UTRDPMJWTXSEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CBr)C(F)(F)F |
Origin of Product |
United States |
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